molecular formula C7H5Br2NO3 B14011061 3,5-dibromo-N,2-dihydroxybenzamide CAS No. 35763-16-7

3,5-dibromo-N,2-dihydroxybenzamide

Cat. No.: B14011061
CAS No.: 35763-16-7
M. Wt: 310.93 g/mol
InChI Key: AWGBKZRMLNVLAF-UHFFFAOYSA-N
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Description

3,5-Dibromo-N,2-dihydroxybenzamide is an organic compound with the molecular formula C7H5Br2NO3 It is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N,2-dihydroxybenzamide typically involves the bromination of a precursor compound. One common method starts with 2-amino-3,5-dibromobenzaldehyde, which is then subjected to further reactions to introduce the hydroxyl and amide groups . The reaction conditions often involve the use of bromine and iron powder in an acidic medium, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N,2-dihydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium diisopropylamide for lithiation, bromine for bromination, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3,5-dibromo-N,2-dihydroxybenzamide exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to inhibit photosynthetic electron transport by interacting with chlorophyll and other components of the photosynthetic apparatus . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

35763-16-7

Molecular Formula

C7H5Br2NO3

Molecular Weight

310.93 g/mol

IUPAC Name

3,5-dibromo-N,2-dihydroxybenzamide

InChI

InChI=1S/C7H5Br2NO3/c8-3-1-4(7(12)10-13)6(11)5(9)2-3/h1-2,11,13H,(H,10,12)

InChI Key

AWGBKZRMLNVLAF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NO)O)Br)Br

Origin of Product

United States

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